molecular formula C19H23NO6S2 B2943488 4-methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pentanoic acid CAS No. 868147-76-6

4-methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pentanoic acid

Cat. No.: B2943488
CAS No.: 868147-76-6
M. Wt: 425.51
InChI Key: ZAFBUGDTNJRAKG-DHDCSXOGSA-N
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Description

The compound 4-methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pentanoic acid is a thiazolidinone derivative characterized by a five-membered heterocyclic core (1,3-thiazolidin-4-one) with a Z-configured benzylidene substituent at position 3. The sulfanylidene (C=S) group at position 2 and the pentanoic acid side chain at position 3 contribute to its reactivity and solubility profile, respectively. This compound is hypothesized to exhibit anticancer activity due to structural similarities with synthesized thiazolidinone derivatives reported in the literature .

Properties

IUPAC Name

4-methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S2/c1-10(2)6-12(18(22)23)20-17(21)15(28-19(20)27)9-11-7-13(24-3)16(26-5)14(8-11)25-4/h7-10,12H,6H2,1-5H3,(H,22,23)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFBUGDTNJRAKG-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)O)N1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pentanoic acid typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the sulfanylidene and trimethoxyphenyl groups. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the trimethoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

4-methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pentanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Thiazolidinone derivatives are a versatile class of bioactive molecules. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, synthesis, physicochemical properties, and bioactivity.

Structural and Substituent Comparisons
Compound Name Benzylidene Substituent Acid Chain Key Structural Features
Target Compound 3,4,5-Trimethoxyphenyl Pentanoic acid Enhanced electron-donating effects from methoxy groups; increased steric bulk
(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylpentanoic acid (6f) Benzylidene (unsubstituted) Pentanoic acid Simpler aromatic group; lower hydrophobicity compared to trimethoxyphenyl
2-[(5Z)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid 4-Chlorophenyl Propanoic acid Electron-withdrawing Cl substituent; shorter acid chain may reduce solubility
4-{(5Z)-4-Oxo-5-[4-(Prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid 4-(Allyloxy)phenyl Butanoic acid Allyloxy group introduces potential for crosslinking; moderate chain length
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-4-thiazolidinone 4-Methoxyphenyl None Dual methoxy substituents; hydrazone linkage instead of sulfanylidene

Key Observations :

  • Trimethoxyphenyl vs. Chlorophenyl : The target’s 3,4,5-trimethoxy group provides strong electron-donating effects, enhancing stability and π-π stacking interactions in biological systems compared to the electron-withdrawing 4-chlorophenyl group in .
Physicochemical Properties
Compound Molecular Formula Melting Point (°C) pKa (Predicted) Density (g/cm³)
Target Compound C₂₁H₂₅NO₇S₂ Not reported ~3.5* 1.45–1.55*
Compound 6f C₁₇H₁₈N₂O₃S 209–211 3.51 1.51
Compound C₁₉H₁₄ClNO₃S₂ Not reported 3.51 1.51

Notes:

  • The target’s higher molecular weight (C₂₁H₂₅NO₇S₂) suggests greater lipophilicity compared to simpler analogs like 6f.
  • pKa values (~3.5) indicate similar acidity across derivatives, critical for ionization in physiological environments .
Bioactivity
  • Anticancer Activity: The trimethoxyphenyl group in the target compound is structurally analogous to combretastatin A-4 derivatives, which inhibit tubulin polymerization . Comparable thiazolidinones (e.g., 6f) show IC₅₀ values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
  • Substituent Impact : Chlorophenyl derivatives (e.g., ) may exhibit reduced potency due to electron-withdrawing effects, while allyloxy or hydrazone-linked analogs (e.g., ) could target different pathways, such as kinase inhibition.

Biological Activity

4-Methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pentanoic acid is a complex organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thiazolidinone family, characterized by a thiazolidinone ring and various functional groups that contribute to its biological activity. Its molecular formula is C15H15NO4S2C_{15}H_{15}NO_4S_2 with a molecular weight of approximately 337.41 g/mol.

Structural Formula

Structure 4 Methyl 2 5Z 4 oxo 2 sulfanylidene 5 3 4 5 trimethoxyphenyl methylidene 1 3 thiazolidin 3 yl pentanoic acid\text{Structure }\text{4 Methyl 2 5Z 4 oxo 2 sulfanylidene 5 3 4 5 trimethoxyphenyl methylidene 1 3 thiazolidin 3 yl pentanoic acid}

Key Features

FeatureDescription
IUPAC NameThis compound
Molecular Weight337.41 g/mol
CAS Number476663-25-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazolidinone ring can inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Properties : The presence of sulfur-containing groups may contribute to antioxidant activity, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that compounds similar to 4-methyl-2-[...]-pentanoic acid exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazolidinone derivatives can induce apoptosis in breast cancer cells through the modulation of the PI3K/Akt signaling pathway.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of thiazolidinone derivatives in models of neurodegenerative diseases, indicating a possible role in reducing neuronal cell death.

Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in breast cancer cells
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Neuroprotective EffectsReduces neuronal cell death in neurodegenerative models

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